Cas no 327074-76-0 (N-(3-nitrophenyl)-2-(phenylsulfanyl)acetamide)

N-(3-nitrophenyl)-2-(phenylsulfanyl)acetamide is a synthetic organic compound featuring a nitrophenyl and phenylsulfanyl moiety linked via an acetamide group. Its structure offers versatility in chemical synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The nitro group enhances reactivity, making it suitable for further functionalization, while the phenylsulfanyl moiety contributes to unique electronic and steric properties. This compound is valued for its potential in developing bioactive molecules, including inhibitors or ligands, due to its balanced polarity and stability under standard conditions. Its well-defined molecular architecture ensures reproducibility in research and industrial applications. Proper handling is advised due to potential sensitivity to light and moisture.
N-(3-nitrophenyl)-2-(phenylsulfanyl)acetamide structure
327074-76-0 structure
Product Name:N-(3-nitrophenyl)-2-(phenylsulfanyl)acetamide
CAS No:327074-76-0
MF:C14H12N2O3S
MW:288.321681976318
CID:6525130
Update Time:2025-06-09

N-(3-nitrophenyl)-2-(phenylsulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-nitrophenyl)-2-(phenylsulfanyl)acetamide
    • N-(3-nitrophenyl)-2-(phenylthio)acetamide
    • Acetamide, N-(3-nitrophenyl)-2-(phenylthio)-
    • Inchi: 1S/C14H12N2O3S/c17-14(10-20-13-7-2-1-3-8-13)15-11-5-4-6-12(9-11)16(18)19/h1-9H,10H2,(H,15,17)
    • InChI Key: ATQSXORPAKKDPF-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC([N+]([O-])=O)=C1)(=O)CSC1=CC=CC=C1

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Predicted)
  • Boiling Point: 503.9±35.0 °C(Predicted)
  • pka: 12.59±0.70(Predicted)

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Additional information on N-(3-nitrophenyl)-2-(phenylsulfanyl)acetamide

Introduction to N-(3-nitrophenyl)-2-(phenylsulfanyl)acetamide (CAS No. 327074-76-0)

N-(3-nitrophenyl)-2-(phenylsulfanyl)acetamide, identified by its CAS number 327074-76-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of both nitro and sulfanyl functional groups in its molecular framework imparts distinct chemical properties, making it a valuable candidate for further exploration in drug discovery and development.

The molecular structure of N-(3-nitrophenyl)-2-(phenylsulfanyl)acetamide consists of an acetamide moiety linked to a phenyl ring substituted with a sulfanyl group, further modified by a nitro group on the third position of the phenyl ring. This arrangement creates a molecule with potential aromaticity and electron-rich characteristics, which can be exploited in various chemical reactions and interactions. The nitro group, in particular, is known for its reactivity and ability to participate in nucleophilic aromatic substitution reactions, while the sulfanyl group can contribute to hydrogen bonding and metal coordination capabilities.

In recent years, there has been growing interest in the development of novel compounds that incorporate both nitro and sulfanyl functionalities. These functional groups have been extensively studied for their role in modulating biological activity and enhancing pharmacological properties. For instance, nitroaromatic compounds have shown promise in the treatment of various diseases, including cancer and infectious disorders, due to their ability to interact with biological targets in unique ways. Similarly, sulfanyl-containing compounds are known for their anti-inflammatory, analgesic, and antimicrobial properties.

The synthesis of N-(3-nitrophenyl)-2-(phenylsulfanyl)acetamide involves a multi-step process that requires careful optimization to ensure high yield and purity. One common synthetic route involves the reaction of 3-nitrobenzaldehyde with phenylthiol in the presence of an amide-forming agent, such as carbodiimide or acyl chloride. This approach allows for the formation of the desired acetamide linkage while maintaining the integrity of the nitro and sulfanyl groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been explored to improve reaction efficiency and selectivity.

The pharmacological potential of N-(3-nitrophenyl)-2-(phenylsulfanyl)acetamide has been investigated in several preclinical studies. Researchers have focused on its potential role as an intermediate in the synthesis of more complex drug molecules or as a lead compound for further derivatization. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. For example, its structure resembles known bioactive molecules that target inflammatory pathways, making it a promising candidate for further investigation.

The chemical stability and solubility profile of N-(3-nitrophenyl)-2-(phenylsulfanyl)acetamide are also critical factors to consider in its application. The presence of both nitro and sulfanyl groups can influence its reactivity under different conditions, necessitating careful storage and handling to prevent degradation. Solubility studies have indicated that this compound exhibits moderate solubility in organic solvents commonly used in pharmaceutical formulations, which could facilitate its integration into drug delivery systems.

In conclusion, N-(3-nitrophenyl)-2-(phenylsulfanyl)acetamide(CAS No. 327074-76-0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and chemical properties make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.

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